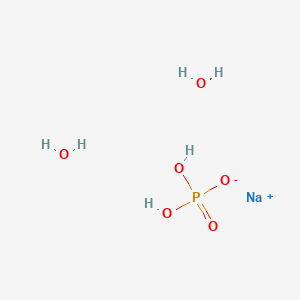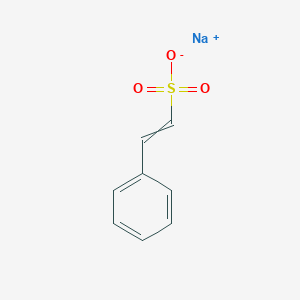
Potassium;oxalate;titanium(4+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;oxalate;titanium(4+), also known as potassium titanium oxalate, is a chemical compound with the formula K2TiO(C2O4)2. It is a white crystalline solid that is soluble in water. This compound is often used in various scientific and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium;oxalate;titanium(4+) can be synthesized through the reaction of titanium dioxide (TiO2) with oxalic acid (H2C2O4) and potassium hydroxide (KOH). The reaction typically occurs in an aqueous solution under controlled temperature and pH conditions. The general reaction is as follows:
TiO2+2H2C2O4+2KOH→K2TiO(C2O4)2+2H2O
Industrial Production Methods
In industrial settings, the production of potassium;oxalate;titanium(4+) involves similar chemical reactions but on a larger scale. The process includes the dissolution of titanium dioxide in oxalic acid, followed by the addition of potassium hydroxide. The mixture is then heated to facilitate the reaction and the resulting product is crystallized and purified.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium;oxalate;titanium(4+) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form titanium dioxide and carbon dioxide.
Reduction: It can be reduced to form lower oxidation states of titanium.
Substitution: It can undergo ligand exchange reactions with other oxalate or metal complexes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a catalyst.
Substitution: Other metal oxalates or complexing agents in aqueous solutions.
Major Products Formed
Oxidation: Titanium dioxide (TiO2) and carbon dioxide (CO2).
Reduction: Lower oxidation states of titanium compounds.
Substitution: Various metal oxalate complexes.
Wissenschaftliche Forschungsanwendungen
Potassium;oxalate;titanium(4+) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of titanium-based materials and catalysts.
Biology: Employed in studies involving metal ion interactions and enzyme inhibition.
Medicine: Investigated for its potential use in antimicrobial and anticancer therapies.
Industry: Utilized in the production of pigments, coatings, and as a catalyst in various chemical processes
Wirkmechanismus
The mechanism by which potassium;oxalate;titanium(4+) exerts its effects involves the interaction of titanium ions with biological molecules. Titanium ions can bind to proteins and enzymes, altering their structure and function. This interaction can inhibit enzyme activity and disrupt cellular processes, leading to antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Titanium(IV) oxide (TiO2): A common titanium compound used in pigments and photocatalysis.
Potassium ferrioxalate (K3[Fe(C2O4)3]): A similar oxalate complex used in photochemical studies.
Titanium(IV) chloride (TiCl4): Used in the production of titanium metal and as a catalyst.
Uniqueness
Potassium;oxalate;titanium(4+) is unique due to its specific combination of titanium and oxalate ions, which imparts distinct chemical and physical properties. Its solubility in water and ability to form stable complexes make it valuable in various applications .
Eigenschaften
IUPAC Name |
potassium;oxalate;titanium(4+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.K.Ti/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;+1;+4/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDOORYZQSEMGM-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].[K+].[Ti+4] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2KO4Ti+3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














